molecular formula C16H13ClN4O2S B2953722 N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 478062-85-0

N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2953722
CAS No.: 478062-85-0
M. Wt: 360.82
InChI Key: LVRRJCZJDJKXCV-UHFFFAOYSA-N
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Description

N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound with a molecular weight of 361.83 g/mol . This compound is known for its unique structure, which includes a thiophene ring, a pyrrole ring, and a chlorophenyl group. It is used in various scientific research applications due to its versatile chemical properties.

Scientific Research Applications

N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl isocyanate with 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c17-11-3-5-12(6-4-11)18-16(23)20-19-15(22)14-13(7-10-24-14)21-8-1-2-9-21/h1-10H,(H,19,22)(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRRJCZJDJKXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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